Bis(trimethylsilyl)acetylene
Description
Significance in Contemporary Organic and Organometallic Synthesis
In the realm of contemporary chemical synthesis, Bis(trimethylsilyl)acetylene (BTMSA) has emerged as a cornerstone reagent. Its importance stems from its role as a versatile building block, enabling the construction of complex molecular architectures. chemimpex.com The trimethylsilyl (B98337) groups act as protecting groups for the terminal alkyne protons of acetylene (B1199291), which can be selectively removed under specific conditions. wikipedia.org This property allows for its use as an acetylene equivalent in a multitude of reactions, including Sonogashira couplings, without the complications of handling a gaseous reagent. wikipedia.org
BTMSA is particularly significant in the following areas:
Organic Synthesis : It serves as a nucleophile in Friedel-Crafts type acylation and alkylation reactions. wikipedia.orgsigmaaldrich.com Furthermore, it is a key participant in various cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic and bicyclic systems. sigmaaldrich.comacs.orgacs.org Its utility is highlighted in the total synthesis of natural products like (±)-estrone, where a key step involves a cobalt-catalyzed cyclization incorporating BTMSA. wikipedia.orgoakwoodchemical.com
Organometallic Chemistry : BTMSA functions as a crucial ligand in the formation of stable organometallic complexes, particularly with Group 4 metals like titanium and zirconium. oakwoodchemical.comnih.gov These complexes, often referred to as Rosenthal's reagents, are stable, well-defined sources of highly reactive "masked" low-valent metallocene fragments. nih.govd-nb.infowikipedia.org The release of the BTMSA ligand under mild conditions generates these reactive species, which are pivotal for a wide array of synthetic and catalytic processes, including the coupling of various unsaturated molecules. d-nb.infonih.govnih.gov
Materials Science : The compound is employed in the synthesis of specialized polymers and advanced materials. chemimpex.com For instance, it is used in the production of siloxane-based polymers, contributing to enhanced thermal stability and desirable mechanical properties. chemimpex.com
The following table summarizes the key properties of this compound:
| Property | Value | Reference(s) |
| IUPAC Name | Ethynediylbis(trimethylsilane) | wikipedia.org |
| Abbreviation | BTMSA | wikipedia.orgoakwoodchemical.com |
| CAS Number | 14630-40-1 | wikipedia.orgchemimpex.com |
| Molecular Formula | C₈H₁₈Si₂ | wikipedia.orgchemimpex.com |
| Molar Mass | 170.402 g·mol⁻¹ | wikipedia.org |
| Appearance | Colorless to white solid or liquid | wikipedia.orgchemimpex.com |
| Melting Point | 21 - 26 °C | wikipedia.orgchemimpex.com |
| Boiling Point | 134.6 - 137 °C | wikipedia.orgoakwoodchemical.com |
| Density | ~0.75-0.79 g/cm³ | wikipedia.orgoakwoodchemical.com |
Evolution of Research Perspectives on the Chemical Compound
The scientific community's perspective on this compound has evolved considerably since its initial synthesis. The first preparation of BTMSA involved the reaction of acetylene with butyllithium, followed by treatment with trimethylsilyl chloride. wikipedia.org An alternative, more recent method involves the direct reaction of calcium carbide with N-(trimethylsilyl)imidazole, catalyzed by copper(I) bromide. researchgate.netx-mol.com
Initially, research primarily focused on its utility as a simple, stable alternative to acetylene for introducing an ethynyl (B1212043) moiety into organic molecules. The trimethylsilyl groups were seen merely as protective groups that could be easily removed. wikipedia.org This perspective laid the groundwork for its use in fundamental organic reactions.
A significant shift in research occurred with the discovery of its role in organometallic chemistry. The synthesis of stable titanocene (B72419) and zirconocene (B1252598) complexes of BTMSA by Uwe Rosenthal and his group marked a pivotal moment. wikipedia.orgacs.orgacs.org These complexes were not just stable adducts but were recognized as valuable precursors for generating highly reactive low-valent metallocene species. d-nb.infonih.gov This discovery opened up a vast new area of research, focusing on the reactivity of these "masked" metallocenes in stoichiometric and catalytic reactions. acs.org Research in this area has been described as a "never-ending story," with continuous development of new reactions and applications. acs.orgacs.org
The evolution of research can be summarized in the following key stages:
| Research Phase | Key Focus | Major Findings & Applications | Representative Research |
| Early Stage | Acetylene Surrogate & Protecting Group Chemistry | Development of synthesis methods. Use in basic organic transformations as a stable source of the C₂ unit. wikipedia.org | Friedel-Crafts reactions, initial cycloadditions. wikipedia.orgsigmaaldrich.com |
| Mid-Stage | Organometallic Complex Formation | Synthesis and characterization of stable Group 4 metallocene complexes (e.g., Cp₂Ti(BTMSA)). wikipedia.orgacs.org | Discovery of "Rosenthal's reagent" and its stability. wikipedia.org |
| Contemporary Stage | Reactive Intermediate Generation & Catalysis | Use of BTMSA-metallocene complexes as precursors for highly reactive [Cp'₂M] fragments. nih.govd-nb.info | Exploration of stoichiometric and catalytic C-C coupling reactions, synthesis of complex heterocycles, and macrocycles. nih.govnih.gov |
This progression highlights a deepening understanding of BTMSA's chemical personality, from a simple acetylene equivalent to a sophisticated tool for generating powerful reagents in organometallic synthesis. The focus has shifted from the molecule itself to the unique reactivity it imparts upon the metallic complexes it forms, enabling a fine-tuning of chemical reactions for a wide range of synthetic purposes. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl(2-trimethylsilylethynyl)silane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Si2/c1-9(2,3)7-8-10(4,5)6/h1-6H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWYFWIBTZJGOR-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#C[Si](C)(C)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065798 | |
| Record name | Bis(trimethylsilyl)acetylene | |
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Molecular Weight |
170.40 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; mp = 21-24 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Bis(trimethylsilyl)acetylene | |
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CAS No. |
14630-40-1 | |
| Record name | 1,1′-(1,2-Ethynediyl)bis[1,1,1-trimethylsilane] | |
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| Record name | Silane, 1,1'-(1,2-ethynediyl)bis(1,1,1-trimethyl- | |
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| Record name | Silane, 1,1'-(1,2-ethynediyl)bis[1,1,1-trimethyl- | |
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| Record name | Bis(trimethylsilyl)acetylene | |
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| Record name | Bis(trimethylsilyl)acetylene | |
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Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes to Bis(trimethylsilyl)acetylene
This compound (BTMSA) is a pivotal organosilicon compound, valued as a stable and versatile surrogate for gaseous acetylene (B1199291) in organic synthesis. wikipedia.org Its preparation is well-documented, with several established routes that offer scalability and efficiency. The most conventional and widely practiced method involves the double silylation of acetylene. wikipedia.org This process begins with the deprotonation of acetylene using a strong organometallic base, typically butyllithium, to form a lithium acetylide intermediate. wikipedia.org This highly reactive species is then quenched with two equivalents of trimethylsilyl (B98337) chloride to yield the final product, this compound. wikipedia.org
An alternative and notable synthetic strategy utilizes calcium carbide (CaC₂) as the acetylene source. researchgate.net This method avoids the direct handling of hazardous acetylene gas. In one approach, calcium carbide reacts directly with a silylation reagent, N-(trimethylsilyl)imidazole, in the presence of a copper(I) bromide catalyst. researchgate.net This reaction proceeds efficiently under relatively mild conditions to produce BTMSA. researchgate.net This route is significant as it demonstrates the direct conversion of an inorganic carbide to a functionalized organosilicon compound. researchgate.net
The choice of synthetic route often depends on factors such as scale, safety considerations regarding the handling of acetylene gas, and the availability of starting materials.
Table 1: Comparison of Established Synthetic Routes for this compound
| Feature | Acetylene Deprotonation Route wikipedia.org | Calcium Carbide Route researchgate.net |
|---|---|---|
| Acetylene Source | Acetylene Gas | Calcium Carbide (CaC₂) |
| Base/Silylating Agent | Butyllithium / Trimethylsilyl chloride | N-(trimethylsilyl)imidazole |
| Catalyst | None required | Copper(I) bromide (CuBr) |
| Key Intermediate | Dilithium acetylide (LiC≡CLi) | In-situ generated acetylene equivalent |
| General Conditions | Low temperature for deprotonation | Reaction at 100 °C |
Advanced Strategies for the Preparation of this compound Analogues
Research into silylacetylenes extends beyond BTMSA to include the synthesis of its analogues, which possess varied electronic and physical properties. These advanced strategies often focus on introducing functional groups or employing novel catalytic systems to construct the silylated alkyne core.
One area of development is the synthesis of polar analogues of silylacetylenes. For instance, [(3-Cyanopropyl)dimethylsilyl]acetylene has been prepared as a polar counterpart to the more common (trimethylsilyl)acetylene, enabling its use in the preparation of monoprotected bisacetylenes with different solubility and reactivity characteristics. nih.gov
Furthermore, modern catalytic methods have emerged for the direct silylation of terminal alkynes, providing access to a wide range of asymmetrically substituted silylacetylene analogues. These methods offer advantages in terms of functional group tolerance and reaction efficiency. Examples include:
Iridium-Catalyzed Silylation : An iridium carbonyl catalyst can be used with iodotrimethylsilane (B154268) for the direct silylation of terminal acetylenes, a process that tolerates sensitive functional groups like hydroxyl (OH) and amine (NH₂) groups. nih.gov
Base-Catalyzed Addition : Inexpensive and commercially available bases like potassium bis(trimethylsilyl)amide (KHMDS) can catalyze the addition of alkynylsilanes to ketones. rsc.org This provides a route to silyl-protected tertiary propargylic alcohols, which are functionalized analogues. rsc.org
Zinc-Mediated Silylation : Diethylzinc has been shown to mediate the silylation of terminal alkynes with chlorosilanes, representing another transition metal-free approach to alkynylsilane synthesis. chemicalbook.com
Nickel-Catalyzed Coupling : Nickel hydride (NiH) catalysis has been developed for the highly regioselective coupling of alkenes with vinyl chlorosilanes, which serves as a method to construct C-Si bonds and produce complex organosilicon compounds that can be precursors to silylacetylene analogues. researchgate.net
These advanced strategies expand the toolbox for chemists, allowing for the synthesis of custom-designed silylacetylene analogues for applications in materials science, organometallic chemistry, and organic synthesis. nih.govd-nb.info
Table 2: Examples of Advanced Strategies for Silylacetylene Analogue Synthesis
| Strategy | Catalyst/Reagent System | Type of Analogue/Product | Reference |
|---|---|---|---|
| Polar Analogue Synthesis | Grignard/Silylation Chemistry | [(3-Cyanopropyl)dimethylsilyl]acetylene | nih.gov |
| Iridium-Catalyzed Silylation | Iridium Carbonyl / Iodotrimethylsilane | Functionalized Alkynylsilanes | nih.gov |
| Base-Catalyzed Addition | Potassium bis(trimethylsilyl)amide (KHMDS) | Silyl-protected Tertiary Propargylic Alcohols | rsc.org |
| Zinc-Mediated Silylation | Diethylzinc / Chlorosilane | Alkynylsilanes | chemicalbook.com |
Utility of Precursors for Organosilicon Synthesis
The precursors used in the synthesis of this compound are fundamental building blocks in their own right, with broad utility across organosilicon chemistry.
Trimethylsilylacetylene , a key intermediate and a product of monosilylation, is arguably one of the most important precursors. wikipedia.org It serves as a protected form of acetylene in numerous cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.org The trimethylsilyl group acts as a robust protecting group for the terminal alkyne, preventing self-coupling and allowing for selective reaction at the other end of the molecule. wikipedia.orgthieme-connect.com The silyl (B83357) group can be selectively removed later to reveal the terminal alkyne for further transformations. wikipedia.org Trimethylsilylacetylene is also a precursor to other important reagents like 1,4-bis(trimethylsilyl)buta-1,3-diyne. wikipedia.org
Trimethylsilyl chloride (TMSCl) is the quintessential silylating agent in organosilicon synthesis. orgsyn.org Its reaction with nucleophiles, such as the acetylides formed from acetylene, is a common method for introducing the trimethylsilyl group. wikipedia.org Beyond alkyne chemistry, TMSCl is widely used to silylate alcohols, amines, and enolates, serving as a versatile protecting agent and a reagent for creating silyl ethers and other silicon-containing functional groups. nih.govorgsyn.org
Acetylene and its solid surrogate, calcium carbide , are the fundamental two-carbon (C₂) sources. researchgate.net While acetylene gas itself poses handling challenges, its use via Grignard reagents (ethynylmagnesium halides) is a classic method for forming C-C and C-Si bonds. orgsyn.org The use of calcium carbide as a bench-stable source of acetylene is an increasingly attractive strategy, avoiding the need for high-pressure gas cylinders and enabling its use in a variety of coupling reactions to produce terminal alkynes and their derivatives. researchgate.net
These precursors form the foundation of a vast range of synthetic transformations, enabling the construction of complex organosilicon architectures for diverse applications, including the development of advanced materials and pharmaceuticals. researchgate.netgoogle.com
Reactivity and Mechanistic Investigations
Fundamental Reaction Pathways of the Central Triple Bond
The reactivity of the C≡C triple bond in BTMSA is twofold; it can act as a nucleophile in the presence of strong electrophiles or be rendered susceptible to nucleophilic attack, particularly when coordinated to a metal center.
While the electron density of the triple bond allows it to act as a nucleophile, its reactions with electrophiles often require activation. BTMSA is known to participate as a nucleophile in Friedel-Crafts type acylations and alkylations. sigmaaldrich.comwikipedia.org In these reactions, a strong Lewis acid activates the electrophile (e.g., an acyl chloride), which is then attacked by the π-system of the alkyne.
Another significant electrophilic reaction is the rhodium-catalyzed cross-addition to diarylacetylenes, which proceeds via the cleavage of a carbon-silicon bond. sigmaaldrich.com Group 4 metallocene complexes of BTMSA, such as those involving titanium and zirconium, can react with electrophiles. nih.gov For instance, the reaction of a titanocene-BTMSA complex with trimethylsilyl (B98337) chloride results in a formal substitution of the titanocene (B72419) fragment by a trimethylsilyl group. nih.gov
Direct nucleophilic addition to the unactivated triple bond of BTMSA is not common due to the electron-rich nature of the alkyne. However, this reactivity can be induced. When the acetylene (B1199291) moiety is coordinated to a metal center, such as tungsten, it becomes activated towards nucleophilic attack. nih.govacs.org This bio-inspired approach mimics the action of certain enzymes and allows for reactions with nucleophiles like phosphines. nih.gov
A more prevalent strategy involves the in situ generation of a nucleophilic acetylide from BTMSA. The compound serves as a precursor to lithium trimethylsilylacetylide, a potent nucleophile used in various addition reactions. wikipedia.org Furthermore, base-catalyzed additions to ketones have been developed. Using a strong base like potassium bis(trimethylsilyl)amide (KHMDS), one of the silyl (B83357) groups is cleaved to generate a trimethylsilylacetylide anion, which then attacks the ketone's carbonyl group to form protected tertiary propargylic alcohols. rsc.org
| Reaction Type | Nucleophile/Base | Electrophile | Product Type |
| Acetylide Addition | KHMDS | Ketones (e.g., Acetophenone) | Silyl-protected tertiary propargylic alcohols |
| Metal-mediated Attack | PMe₃ | Tungsten-coordinated BTMSA | Cationic carbyne and alkenyl complexes |
Silyl Group Chemistry: Transformations and Influence on Reactivity
The trimethylsilyl groups in BTMSA are not merely protecting groups; they play a crucial role in modulating the molecule's reactivity and can be transformed into other functional groups.
The removal of one or both TMS groups is a common and synthetically important transformation of BTMSA and its derivatives. This process, known as desilylation or deprotection, typically converts the silylalkyne back to a terminal alkyne. wikipedia.org
A variety of reagents can accomplish this transformation under mild conditions. nih.govgelest.com The most common method involves the use of a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF). wikipedia.org The mechanism involves the attack of the fluoride ion on the silicon atom, forming a highly stable pentacoordinate silicate (B1173343) intermediate. This is followed by the cleavage of the silicon-carbon bond to generate an alkynyl anion, which is subsequently protonated by a solvent molecule (e.g., methanol) or during aqueous workup. stackexchange.com
Other reagents for desilylation include:
Bases: Potassium carbonate in methanol (B129727) is effective for removing TMS groups. nih.gov
Silver Salts: Catalytic amounts of silver nitrate (B79036) (AgNO₃) or stoichiometric silver fluoride (AgF) can also promote protiodesilylation. organic-chemistry.orgjmcs.org.mx
Acids: Hexafluorosilicic acid has been used for the selective desilylation of trimethylsilylacetylenes in Sonogashira reactions. researchgate.netacs.org
The choice of reagent can allow for selective deprotection. For instance, the TMS group can be selectively cleaved in the presence of bulkier silyl groups like triisopropylsilyl (TIPS). organic-chemistry.orgjmcs.org.mx
| Reagent | Conditions | Mechanistic Feature | Selectivity |
| TBAF | THF, room temp. | Fluoride attack on silicon, formation of alkynyl anion | Highly effective for TMS |
| K₂CO₃/MeOH | Methanol, room temp. | Base-mediated cleavage | Good for TMS |
| AgNO₃ | Catalytic, aq. acetone | Silver-alkyne π-complex formation | Effective for TMS |
| H₂SiF₆ | Catalytic | Acid-promoted cleavage | Used for selective desilylation |
The trimethylsilyl groups exert a significant influence on the regioselectivity of reactions at the triple bond, arising from both steric and electronic effects. nih.govgelest.comnih.gov
Steric Hindrance: The bulky TMS groups can sterically hinder one face or end of the alkyne, directing incoming reagents to the less hindered position. This is particularly relevant in addition reactions and cycloadditions. gelest.com
Electronic Effects (α-Silyl Effect): The silicon atom can stabilize a partial negative charge on the adjacent (alpha) carbon atom. nih.gov This "α-silyl effect" is crucial in reactions involving metallacyclic intermediates, such as the Ti-catalyzed [2+2+1] pyrrole (B145914) synthesis. It favors the formation of the metallacycle that places the silyl group on the α-carbon relative to the metal, thereby controlling the regiochemistry of the final product. nih.gov
In hydroboration and other addition reactions, the silyl group's electronic properties and steric bulk guide the regiochemical outcome, often leading to the formation of a single major isomer where otherwise a mixture would be expected. nih.govgelest.com
Cycloaddition Reactions and Formation of Ring Systems
BTMSA is a valuable substrate in a wide array of cycloaddition reactions, serving as a building block for various carbocyclic and heterocyclic systems. wikipedia.org The silyl groups in the products can be retained as functional handles or removed in a subsequent step. nih.gov
[4+2] Cycloadditions (Diels-Alder): BTMSA can function as a dienophile in Diels-Alder reactions. These reactions are often catalyzed by Lewis acids, such as titanium tetrachloride (TiCl₄), to react with dienes like norbornadiene and 1,3-cyclohexadiene. sigmaaldrich.comacs.orgcas.cz The reaction with norbornadiene, catalyzed by a TiCl₄-Et₂AlCl system, leads to a cascade of electrocyclic reactions. sigmaaldrich.comacs.org
[2+2+2] Cycloadditions: In the presence of catalysts like CpCo(CO)₂ (cyclopentadienylcobalt dicarbonyl), BTMSA can undergo cyclotrimerization with other alkynes or diynes to form highly substituted benzene (B151609) rings. sigmaaldrich.comwikipedia.org This reaction was a key step in a total synthesis of (±)-estrone. wikipedia.org
[2+2+1] Cycloadditions: BTMSA participates in titanium-catalyzed [2+2+1] cycloadditions with other alkynes and azobenzene (B91143) to yield pentasubstituted 2-trimethylsilyl-pyrroles with high chemo- and regioselectivity. nih.gov
Other Cycloadditions: The compound also engages in reactions with various other partners. For example, it reacts with 1,5-hexadiynes in the presence of a cobalt catalyst to form benzocyclobutenes. sigmaaldrich.com
| Reaction Type | Reagent(s) | Catalyst | Ring System Formed |
| [4+2] Diels-Alder | Norbornadiene | TiCl₄-Et₂AlCl | Bicyclic triene |
| [4+2] Diels-Alder | 1,3-Cyclohexadiene | TiCl₄-(C₂H₅)₂AlCl | Bicyclo[2.2.2]octadiene |
| [2+2+2] Cycloaddition | Diynes | CpCo(CO)₂ | Substituted benzenes |
| [2+2+1] Cycloaddition | Internal alkynes, Azobenzene | Ti imido complexes | Pentasubstituted pyrroles |
| Cycloaddition | 1,5-Hexadiynes | CpCo(CO)₂ | Benzocyclobutenes |
Cross-Coupling Reactions Involving the C≡C and C-Si Bonds
The carbon-silicon (C-Si) bonds in BTMSA, along with its carbon-carbon triple bond, are active participants in a variety of cross-coupling reactions. These transformations are fundamental to the construction of complex organic molecules, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. While BTMSA does not have a terminal C-H bond, its derivatives do. More importantly, modified Sonogashira-type reactions, often termed "sila-Sonogashira" couplings, can directly utilize alkynylsilanes. In these reactions, the C(sp)-Si bond is cleaved and couples with an organic halide. gelest.com
This process often requires an activator, such as a fluoride source (e.g., TBAF), to generate a reactive acetylide intermediate in situ. Palladium-catalyzed coupling of alkynylsilanes with aryl iodides, bromides, and even activated chlorides can proceed under non-basic conditions to yield unsymmetrical diarylethynes. researchgate.net This methodology provides a powerful alternative to the traditional two-step sequence of desilylation followed by a standard Sonogashira coupling.
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. youtube.comnih.gov Direct participation of BTMSA in a classical Suzuki coupling via C-Si bond activation is not a standard transformation, as these reactions are defined by the use of organoboron reagents. mdpi.comnih.govorganic-chemistry.orgresearchgate.nettcichemicals.com
However, related palladium-catalyzed cross-coupling reactions that functionalize the C-Si bond of alkynylsilanes have been developed. For example, symmetrical internal alkynes can be synthesized through the diarylation of BTMSA catalyzed by palladium(II) chloride in water or NMP, a process that involves successive protiodesilylation and Sonogashira-type coupling steps. researchgate.net
Other transition metals also catalyze unique cross-coupling reactions of BTMSA. A rhodium-catalyzed anti-selective cross-addition of BTMSA to diarylacetylenes proceeds with the cleavage of one C-Si bond. This reaction, activated by phenol, efficiently produces (Z)-enynes, which are valuable synthetic intermediates. sigmaaldrich.com Another rhodium-catalyzed process involves the reaction of tertiary 3-arylpropargyl alcohols with BTMSA, which forms a silylated enyne through C-Si bond cleavage. This product can then undergo a subsequent palladium-catalyzed coupling with an aryl iodide. gelest.comnih.gov
A significant advancement in the reactivity of BTMSA is its use in dealkynative coupling reactions for the formation of silicon-nitrogen bonds. This methodology provides an efficient, transition-metal-free route to silylamines. Catalyzed by commercially available potassium bis(trimethylsilyl)amide (KHMDS), the N–H/Si–C dealkynative coupling occurs between primary amines and BTMSA. youtube.comnih.govresearchgate.net
The reaction proceeds with high chemoselectivity, exclusively affording monosilylated amines with broad substrate scope. researchgate.net A plausible mechanism involves the activation of the amine by the base, followed by nucleophilic attack on the silicon atom of BTMSA, leading to the cleavage of the C(sp)-Si bond and formation of the N-Si bond. The protocol is tolerant of various functional groups on the aromatic amine, including electron-donating and electron-withdrawing substituents, as well as heterocyclic amines.
| Entry | Amine Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | 3-Methylaniline | N-(trimethylsilyl)-3-methylaniline | 94 |
| 2 | 4-Methoxyaniline | 4-methoxy-N-(trimethylsilyl)aniline | 91 |
| 3 | 4-Cyanoaniline | 4-((trimethylsilyl)amino)benzonitrile | 82 |
| 4 | 4-Fluoroaniline | 4-fluoro-N-(trimethylsilyl)aniline | 88 |
| 5 | 3,5-Bis(trifluoromethyl)aniline | N-(trimethylsilyl)-3,5-bis(trifluoromethyl)aniline | 85 |
| 6 | 2-Aminopyridine | N-(pyridin-2-yl)trimethylsilylamine | 96 |
| 7 | 3-Aminoquinoline | N-(quinolin-3-yl)trimethylsilylamine | 95 |
Reactions with Specific Reagents and Substrates
The addition of bis(trimethylsilyl)acetylene (BTMSA) to carbonyl compounds, particularly ketones, represents a significant method for the synthesis of tertiary propargyl alcohols. A notable advancement in this area is the development of a base-catalyzed protocol that avoids the use of transition metals. This method employs potassium bis(trimethylsilyl)amide (KHMDS) as an efficient catalyst for the addition of alkynylsilanes like BTMSA to various ketone derivatives, yielding silyl-protected propargylic alcohols. rsc.org
This reaction is advantageous as it utilizes commercially available and relatively inexpensive reagents to produce both O- and C-protected alkynols in a single step. rsc.org The process serves as an indirect method for acetylene addition, as the trimethylsilyl groups can be selectively removed post-reaction to yield terminal alkynols. rsc.org
Optimization studies for the addition of BTMSA to acetophenone (B1666503) have been conducted to determine the ideal reaction conditions. The reaction demonstrates broad applicability, successfully functionalizing a range of ketones, including pharmaceutical and biorelevant compounds. rsc.org The methodology has proven effective for various substrates, from simple alkyl ketones like nonan-3-one to aryl ketones such as propiophenone (B1677668) and benzophenone, as well as cyclic ketones like cyclohexanone. High yields, often exceeding 90%, have been reported for many of these transformations. rsc.org
| Ketone Substrate | Product | Isolated Yield (%) |
|---|---|---|
| Acetophenone | 3a | 99 |
| Propiophenone | 3r | 99 |
| 4'-Fluoropropiophenone | 3s | 70 |
| Benzophenone | 3t | 99 |
| 4,4'-Difluorobenzophenone | 3u | 94 |
| Cyclohexyl methyl ketone | 3v | 98 |
| Dicyclohexyl ketone | 3w | 99 |
| Cyclohexanone | 3x | 91 |
| Nonan-3-one | 3q | 85 |
The reactivity of this compound with nitriles and isonitriles is prominently observed in the context of organometallic chemistry, particularly with Group 4 metallocene complexes. scite.ainih.gov In these reactions, BTMSA is often part of a metallocene complex, such as Cp'₂M(η²-Me₃SiC₂SiMe₃), where M can be titanium (Ti), zirconium (Zr), or hafnium (Hf). scite.ainih.gov
These reactions have been investigated in detail, revealing that the outcomes—whether stoichiometric or catalytic—are influenced by several factors, including the ligands (L) on the metallocene, the specific metal (M), and the substituents (S) on the nitrile or isonitrile substrate. nih.gov A key feature of these interactions is the C-C coupling between the alkyne (BTMSA) and the incoming nitrile or isonitrile molecules. nih.gov
The primary products of these reactions are often heterocyclic compounds. A significant outcome is the formation of mono- and polynuclear 1-metalla-2,5-diazacyclopenta-2,4-dienes. nih.gov These metallacycles are of considerable interest as they hold potential for the synthesis of more complex heterocyclic structures. nih.gov The reaction proceeds through the coupling of the BTMSA ligand with two molecules of the nitrile or isonitrile at the metallocene center. In many cases, the BTMSA ligand does not simply act as a spectator but is directly involved in the construction of the new heterocyclic ring. scite.ai
Hydrosilanes: The interaction of this compound with hydrosilanes falls under the category of hydrosilylation, an addition reaction of a Si-H bond across the carbon-carbon triple bond. As BTMSA is a symmetrical internal alkyne, its hydrosilylation avoids the regioselectivity issues often encountered with unsymmetrical internal alkynes. The development of specific catalysts has enabled selective intermolecular hydrosilylation of internal alkynes. For instance, the ruthenium(II) catalyst, [Cp*Ru(MeCN)₃]PF₆, has been shown to be effective for the regioselective hydrosilylation of internal alkynes, exclusively producing Z-trisubstituted alkenes through a trans-addition of the silane. sigmaaldrich.com This type of catalytic system allows for the controlled addition of a hydrosilane to one of the triple bonds of BTMSA, leading to the formation of a vinylsilane product with defined stereochemistry. sigmaaldrich.com
Halosilanes: The most fundamental interaction of this compound with a halosilane is central to its own synthesis. BTMSA is commonly prepared by the reaction of acetylene with a strong base, such as butyllithium, to form a lithium acetylide intermediate (LiC≡CLi). This nucleophilic intermediate is then treated with a halosilane, specifically trimethylsilyl chloride (Me₃SiCl). The chloride acts as a leaving group, and the trimethylsilyl group is installed on both sides of the acetylene core, yielding the final BTMSA product and lithium chloride as a byproduct. chemicalbook.com In certain organometallic reactions involving Group 4 metallocene BTMSA complexes, subsequent reactions with electrophiles like trimethylsilyl chloride can lead to substitution of the metallocene fragment by the trimethylsilyl group. nih.gov
Coordination Chemistry and Organometallic Complexes of Bis Trimethylsilyl Acetylene
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes incorporating BTMSA typically involves the reduction of a higher-valent metal precursor in the presence of the alkyne. This method has been successfully applied across various groups of the periodic table, yielding a diverse array of organometallic structures.
Complexes of Group 4 metals with BTMSA are among the most well-studied, largely due to their utility as synthons for the highly reactive "Cp'₂M(II)" fragments (where Cp' can be cyclopentadienyl, Cp, or pentamethylcyclopentadienyl, Cp*).
Titanium: The seminal titanocene (B72419) complex, Cp₂Ti(η²-Me₃SiC₂SiMe₃), was first synthesized by the reduction of titanocene dichloride (Cp₂TiCl₂) with magnesium in tetrahydrofuran (B95107) (THF) in the presence of BTMSA. wikipedia.orgwikipedia.org This method has become a standard route for preparing similar titanocene and zirconocene (B1252598) alkyne complexes. wikipedia.org An alternative, more robust synthesis reported involves the use of ethylmagnesium bromide (EtMgBr) as the reductant. wikipedia.org These titanocene complexes are typically golden-yellow crystalline solids. wikipedia.org Structurally, they are best described as 1-titanacyclopropenes, a characterization supported by spectroscopic data and X-ray crystallography. acs.org The Ti-C bond lengths to the alkyne carbons are in the range of typical Ti-C(sp²) σ-bonds, and the C-C-Si angles are significantly bent from the ideal 180° of a free alkyne, indicating substantial sp² character for the alkyne carbons upon coordination. acs.org
Zirconium: The synthesis of zirconocene BTMSA complexes follows a similar reductive strategy from zirconocene dichloride (Cp₂ZrCl₂). wikipedia.org However, unlike their titanium counterparts, the resulting zirconocene fragment often requires stabilization by an additional ancillary ligand, such as THF or pyridine (B92270). wikipedia.org The widely used Cp₂Zr(py)(η²-Me₃SiC₂SiMe₃) (Rosenthal's reagent) is a dark purple to black solid, prepared by ligand exchange from the THF adduct or via a one-pot synthesis. wikipedia.org The first fully characterized zirconocene-alkyne complex without an additional stabilizing ligand was achieved using the ansa-metallocene ligand 1,2-ethylene-1,1'-bis(η⁵-tetrahydroindenyl) (EBTHI). acs.org
Hafnium: Hafnium complexes of BTMSA, such as Cp₂Hf(PMe₃)(η²-Me₃SiC₂SiMe₃) and Cp*₂Hf(η²-Me₃SiC₂SiMe₃), have also been synthesized and characterized. These were the first examples of well-defined hafnium complexes with a simple, intact alkyne. Structural analysis reveals an exceptionally strong interaction between the hafnium center and the BTMSA ligand compared to analogous titanium and zirconium complexes. This is evidenced by key structural parameters, including elongated C-C bonds within the coordinated alkyne and significant bending of the SiMe₃ substituents away from the C≡C axis.
| Metal (M) | Complex Example | Synthetic Precursor | Reductant | Key Structural Feature |
|---|---|---|---|---|
| Titanium | Cp₂Ti(η²-Me₃SiC₂SiMe₃) | Cp₂TiCl₂ | Mg or EtMgBr | Metallacyclopropene structure |
| Zirconium | Cp₂Zr(py)(η²-Me₃SiC₂SiMe₃) | Cp₂ZrCl₂ | Mg or n-BuLi | Requires stabilizing ligand (e.g., pyridine) |
| Hafnium | Cp₂Hf(η²-Me₃SiC₂SiMe₃) | Cp₂HfCl₂ | Mg | Unusually strong metal-alkyne interaction |
The synthetic strategies developed for Group 4 metallocenes have been extended to the synthesis of actinide alkyne complexes. These f-block element complexes provide insights into the role of 5f orbitals in bonding and reactivity.
Uranium: The first stable uranium metallacyclopropene, (η⁵-C₅Me₅)₂U[η²-C₂(SiMe₃)₂], was successfully isolated by reducing (η⁵-C₅Me₅)₂UCl₂ with potassium graphite (B72142) (KC₈) in the presence of BTMSA. acs.org Magnetic susceptibility measurements confirm this complex contains Uranium in the +4 oxidation state. acs.org Like its Group 4 analogues, this complex serves as a useful synthon for the [Cp*₂U(II)] fragment. nih.gov Computational studies indicate that the uranium 5f orbitals play a significant role in the bonding within the U-(η²-C=C) moiety. acs.org
Thorium: Thorium metallacyclopropenes have also been synthesized and compared to their uranium counterparts. nih.gov In thorium complexes, the coordinated alkyne is generally found to be more inert toward ligand substitution. Instead, it tends to react with unsaturated molecules through inter- or intramolecular C-H bond activation. nih.gov This difference in reactivity highlights the distinct electronic properties of thorium compared to uranium in similar coordination environments.
BTMSA also forms complexes with other transition metals, although their chemistry is less explored than that of the Group 4 elements.
Copper: Copper(I) complexes with BTMSA have been synthesized to investigate the influence of ancillary ligands on the metal-alkyne bond. acs.orgfigshare.com For example, complexes using bidentate β-diketonate or β-diketiminate ligands form monomeric, trigonal planar structures with the BTMSA ligand. acs.org X-ray diffraction studies of these complexes show typical Cu-C distances (around 1.97 Å) and an elongation of the C-C triple bond from its free value of 1.208 Å to approximately 1.225 Å upon coordination. acs.org The degree of this elongation and other structural parameters are sensitive to the electronic properties of the ancillary ligand. acs.orgfigshare.com
Cobalt: The reaction of (η⁵-C₅H₅)Co(C₂H₄)₂ with BTMSA in THF yields the dinuclear complex (η⁵-C₅H₅)₂Co₂(BTMSA). acs.org X-ray crystallographic analysis of this complex revealed a very short cobalt-cobalt bond distance of 2.18 Å, suggesting the presence of a Co=Co double bond. acs.org
While BTMSA is used in catalytic reactions involving iron, manganese, and chromium, stable, isolable complexes where BTMSA is a primary ligand are not as well-documented as for the metals discussed above. For instance, the reaction of Cp₂Ti(BTMSA) with a chromium hydride complex, CpCr(CO)₃H, leads to a bimetallic Ti(III)-Cr complex, but this is a reaction of the titanocene complex where BTMSA acts as a leaving group, rather than the formation of a stable chromium-BTMSA adduct. nih.govresearchgate.net
Bonding Nature and Electronic Interactions in Complexes
The bonding between a metal center and BTMSA is a key aspect of its coordination chemistry, often described using established models of organometallic bonding.
The interaction between BTMSA and transition metals, particularly in the Group 4 and actinide complexes, is well-described by the Dewar-Chatt-Duncanson model. In this framework, the alkyne binds to the metal in a side-on (η²) fashion. The bonding consists of two main components:
σ-donation: A σ-bond is formed by the overlap of the filled π-orbital of the alkyne with a vacant d-orbital on the metal center.
π-back-donation: A π-bond is formed by the back-donation of electron density from a filled metal d-orbital into an empty π* (antibonding) orbital of the alkyne.
This combination of forward and back-donation leads to a synergistic strengthening of the metal-alkyne bond. The significant structural distortions observed in the coordinated BTMSA ligand—namely, the elongation of the C-C bond and the pyramidalization of the carbon atoms (bending of the SiMe₃ groups away from the metal)—are direct evidence of this bonding model. The rehybridization of the alkyne carbons from sp towards sp² character upon coordination results in the formation of what is best described as a metallacyclopropene ring. nih.gov Density functional theory (DFT) calculations on these systems confirm that the structure is dominated by two in-plane metal-carbon σ-bonds and one out-of-plane π-interaction. nih.gov
The extent of π back-bonding is a critical factor that influences the structure and reactivity of BTMSA complexes. It is highly dependent on the nature of the metal and the electronic properties of the other ligands in the coordination sphere, known as ancillary ligands.
The effect of ancillary ligands is clearly demonstrated in Copper(I)-BTMSA complexes. acs.orgfigshare.com When a "hard" β-diketonate ligand, which is a poor π-donor, is present, the degree of back-bonding from the copper center to the BTMSA is minimal. However, when a "softer," more electron-donating β-diketiminate ligand is used, the increased electron density on the copper ion enhances its ability to π back-donate into the alkyne's π* orbitals. acs.org This increased back-bonding is experimentally observed as a greater elongation of the C-C triple bond and more significant bending of the C-C-Si angles. acs.org
Metallacyclopropene and Azametallacyclopentadiene Formations
The coordination of bis(trimethylsilyl)acetylene (BTMSA) to low-valent metal centers, particularly those of Group 4 elements like titanium and zirconium, is best described by a metallacyclopropene resonance structure. d-nb.infowikipedia.org In this model, there are two in-plane metal-carbon σ-bonds and one out-of-plane π-bond interaction, forming a delocalized three-center, two-electron system. d-nb.inforesearchgate.net This structural feature is a key descriptor for the reactivity of these complexes. d-nb.info
The formation of five-membered heterometallacycles, such as azametallacyclopentadienes, can proceed through the reaction of these metallacyclopropene complexes with unsaturated substrates containing nitrogen. For instance, the reaction of a zirconocene BTMSA complex with certain azines does not lead to the substitution of the acetylene (B1199291) ligand. Instead, one of the C=N double bonds of the azine inserts into the Zr−C bond of the zirconacyclopropene unit. acs.org This insertion results in the formation of a 1-zircona-2-azacyclopent-4-ene species, which can be further stabilized by coordination of the second imino group. acs.org Similarly, rare-earth metal complexes, such as those of lutetium, can form azalutetacyclopentadienes through reactions with nitriles. nih.gov In other reactions involving azines with both titanium and zirconium BTMSA complexes, the N-N single bond of the azine can be cleaved, leading to the formation of bis(imido) complexes. acs.org
The following table summarizes examples of heterocycle formation starting from BTMSA metal complexes.
| Starting Metal Complex | Reactant | Resulting Heterocycle/Complex | Metal Center | Reference |
| Cp₂Zr(py)(η²-Me₃SiC₂SiMe₃) | Benzaldehyde azine (PhCH=N-N=CHPh) | 1-Zircona-2-azacyclopent-4-ene derivative | Zirconium | acs.org |
| Cp₂M(η²-Me₃SiC₂SiMe₃) (M=Ti, Zr) | Benzophenone azine (Ph₂C=N-N=CPh₂) | Cp₂M(=NCPh₂)₂ (Bis(imido) complex) | Titanium, Zirconium | acs.org |
| Lutetacyclopropene | Nitriles | Azalutetacyclopentadiene | Lutetium | nih.gov |
Reactivity of this compound Metal Complexes
Ligand Dissociation and Generation of Reactive Metal Centers
A defining characteristic of many this compound metal complexes, especially those of Group 4 metallocenes like Cp'₂Ti(η²-Me₃SiC₂SiMe₃) and Cp₂Zr(py)(η²-Me₃SiC₂SiMe₃), is their ability to function as "masked" sources of highly reactive, coordinatively and electronically unsaturated low-valent metal centers. nih.govnih.gov These complexes serve as excellent precursors for the clean generation of reactive 14-electron fragments such as [Cp'₂M] (where M = Ti, Zr). d-nb.infonih.govnih.gov
The key to this reactivity is the facile dissociation of the BTMSA ligand, which acts as a spectator ligand. nih.gov This dissociation liberates the metal center, enabling it to participate in a wide array of synthetic and catalytic reactions. d-nb.infonih.gov The greater tendency of BTMSA to dissociate compared to other ligands like phosphines or carbon monoxide, often at room temperature and without requiring further activation, makes these complexes particularly advantageous for synthetic applications. nih.gov This property allows for controlled stoichiometry and simplifies product purification, as the liberated BTMSA is volatile and easily removed. nih.gov The reactivity of actinide metallocene complexes, such as Cp*₂U(η²-Me₃SiC₂SiMe₃), also mirrors this behavior, where the coordinated alkyne can be replaced, allowing the complex to act as a useful [Cp'₂UII] synthon. d-nb.info
Coupling Reactions within Coordination Spheres
The reactive metal centers generated from the dissociation of BTMSA are potent reagents for mediating a variety of coupling reactions. nih.govnih.gov These transformations often involve the formation of new carbon-carbon bonds. For example, zirconocene sources derived from BTMSA complexes are highly effective in mediating the coupling of di- and oligo-diynes to produce large polycyclic aromatic hydrocarbons (PAHs) and macrocycles. nih.gov The use of Cp₂Zr(py)(η²-btmsa) as a well-defined source of "[Cp₂Zr]" often provides higher yields and cleaner reactions compared to traditional methods like the Negishi reagent (Cp₂ZrCl₂/2 n-BuLi). nih.gov
Furthermore, titanocene fragments generated from Cp₂Ti(η²-btmsa) can induce dehydrogenative C-C coupling reactions with various N-heterocycles. nih.gov Reactions with pyrazine (B50134) or pyrimidine (B1678525) can lead to the self-assembly of trinuclear and tetranuclear complexes through multiple C-C bond formations. nih.gov A notable example is the formation of (Cp₂Ti)₃(μ³-HATNPh₆) from the dehydrogenative coupling of 6,7-diphenylquinoxaline, a reaction driven by the highly reactive and reductive Cp₂Ti(II) fragment formed after BTMSA dissociation. nih.gov In some cases, coupling can occur without the initial dissociation of BTMSA. Reactions of titanocene and zirconocene BTMSA complexes with 1,4- and 2,3-diazadienes can result in either substitution of the acetylene or coupling reactions that may be followed by C-H activation or C-C bond formation. acs.org
Insertion Reactions and Heterometallacycle Formation
The metallacyclopropene structure of BTMSA complexes is susceptible to insertion reactions with various unsaturated organic molecules. nih.gov These reactions provide a direct pathway to the formation of five-membered heterometallacycles. d-nb.infonih.gov For instance, thorium and uranium metallacyclopropenes react with substrates like isothiocyanates, aldehydes, and ketones. d-nb.infonih.gov The unsaturated molecule inserts into the metal-carbon bond of the metallacyclopropene, expanding the three-membered ring to a five-membered heterometallacycle. d-nb.infonih.gov
This reactivity pattern extends to Group 4 metallocenes. The reaction of titanocene and zirconocene BTMSA complexes with compounds containing C=N double bonds, such as aldimines and ketimines, has been investigated. acs.org As previously mentioned, the insertion of an azine's C=N bond into the Zr-C bond of a zirconacyclopropene yields a 1-zircona-2-azacyclopent-4-ene derivative. acs.org This type of insertion chemistry highlights the utility of BTMSA complexes in constructing diverse heterocyclic frameworks.
Photochemistry and Electrochemistry of Polynuclear Complexes
While the photochemistry and electrochemistry of binuclear complexes have been described on several occasions, related studies on trinuclear complexes derived from BTMSA precursors are less common. nih.gov An example of such a system is the hexaphenyl-substituted trinuclear complex (Cp₂Ti)₃(μ³-HATNPh₆), which can be formed using Cp₂Ti(η²-btmsa) as the source for the Cp₂Ti fragments. nih.gov
The electrochemical behavior of this trinuclear titanium complex is particularly rich, exhibiting six oxidation waves and three reduction waves in its voltammogram. nih.gov Spectroscopic analysis of the complex in solution and its electrochemically generated oxidation products revealed electronic transitions spanning the UV, visible, and near-infrared (NIR) ranges. nih.gov
The electrochemical properties of dinuclear complexes where BTMSA has been used as a linking or precursor ligand have also been studied. A bis(ruthenium)alkyne complex, [cis-{RuCl(bpy)₂(µ-C≡C-)}]₂, was synthesized using BTMSA as a starting reagent. scielo.br Cyclic voltammetry analysis of this complex showed two distinct, successive one-electron quasi-reversible oxidation peaks, which were attributed to the Ru(II)/Ru(III) redox couple. scielo.br This behavior indicates electronic communication between the two metal centers through the bridging ligand. scielo.br
The table below details the electrochemical data for selected polynuclear complexes.
| Complex | Technique | Redox Events | Potentials (vs Ag/AgCl) | Reference |
| (Cp₂Ti)₃HATN(Ph)₆ | Voltammetry | 6 oxidations, 3 reductions | Not specified | nih.gov |
| [cis-{RuCl(bpy)₂(µ-C≡C-)}]₂ | Cyclic Voltammetry | 2 quasi-reversible oxidations | +0.351 V, +0.871 V | scielo.br |
Catalytic Applications in Advanced Synthesis
Transition Metal Catalysis Mediated by Bis(trimethylsilyl)acetylene Complexes
Complexes formed between transition metals and BTMSA are pivotal precursors for generating highly reactive catalytic species. The BTMSA ligand can stabilize low-valent metal centers, and its subsequent dissociation under mild conditions provides a clean route to coordinatively unsaturated metal fragments that drive catalysis. scispace.commarquette.edufigshare.comnih.govacs.org
This compound and its transition metal complexes are instrumental in various carbon-carbon bond-forming reactions. Group 4 metallocene complexes of BTMSA, such as Cp₂Ti(η²-btmsa) and Cp₂Zr(py)(η²-btmsa), serve as excellent precursors for the reactive "[Cp₂M]" fragment. marquette.edufigshare.com These species catalyze the formation of metallacyclopentadienes from alkynes and diynes, which are key intermediates in the synthesis of macrocycles and polycyclic aromatic hydrocarbons. marquette.edu For instance, the zirconocene (B1252598) complex Cp₂Zr(py)(η²-btmsa) has been shown to be highly effective in the C-C coupling of di- and oligo-diynes. marquette.edu
Rhodium catalysis has been employed for the [2+2+2] cyclotrimerization of alkynyl yndiamides with various alkynes, including silylacetylenes, to produce highly substituted 7-aminoindolines. nih.govthieme-connect.com In a different rhodium-catalyzed reaction, tertiary 3-arylpropargyl alcohols react with BTMSA to form a hydroxymethyl-enyne, which can then undergo palladium-catalyzed Sonogashira cross-coupling with aryl iodides. gelest.comrsc.org Furthermore, cobalt catalysts facilitate the [2+2+2] cyclotrimerization of diynes with BTMSA to construct substituted anthracene (B1667546) skeletons. rsc.org
The table below summarizes representative C-C coupling reactions involving BTMSA.
| Catalyst System | Substrate(s) | Product Type |
| Cp₂Zr(py)(η²-btmsa) / n-BuLi | Diynes, Oligo-diynes | Macrocycles, Polycyclic Aromatic Hydrocarbons |
| Cationic Rh(I) | Alkynyl yndiamides, Silylacetylenes | 7-Aminoindolines |
| Rhodium catalyst / Pd catalyst | Tertiary 3-arylpropargyl alcohols, BTMSA, Aryl iodides | Alkylidene-dihydrofurans |
| Cobalt catalyst | Diynes, BTMSA | Substituted Anthracenes |
This table presents a summary of C-C coupling reactions where this compound is utilized in conjunction with various transition metal catalysts.
In the realm of C-H activation, group 4 metallocene complexes of BTMSA are notable reagents. The highly reactive titanocene (B72419) fragment, [Cp₂Ti], generated from Cp₂Ti(η²-btmsa), can mediate dehydrogenative C-C coupling reactions that involve C-H bond activation. marquette.edu An example is the reaction with 6,7-diphenylquinoxaline, which results in a trinuclear titanium complex through a dehydrogenative coupling process. marquette.edu
While BTMSA has been explored as an acetylene (B1199291) surrogate in various transition-metal-catalyzed annulations, its utility can be limited. researchgate.net In some rhodium(III)-catalyzed [4+1] annulation reactions to form indazoles, BTMSA was found to be an unsuccessful substrate, highlighting the specific conditions and substrate scope required for its participation. nih.gov Similarly, in efforts to develop annulative coupling reactions using vinylene carbonate as an acetylene equivalent, BTMSA was noted for its often limited reactivity and stability, which can restrict product formation. researchgate.net
The catalytic N-H silylation of amines using BTMSA through a dealkynative coupling mechanism is a significant synthetic transformation. However, this reaction is predominantly achieved using main group catalysts. chemistryviews.org The development of transition-metal-catalyzed systems for this specific purpose is less advanced. chemistryviews.org While ruthenium catalysts have been used for dealkenative silylation of amines with vinylsilanes, reports of transition metals catalyzing the dealkynative coupling of amines specifically with BTMSA are not prominent in the literature. chemistryviews.org Research has largely focused on more efficient and user-friendly main group-based catalytic systems for this transformation. chemistryviews.org
Main Group Catalysis Using this compound
The use of main group reagents to catalyze reactions with BTMSA has emerged as a sustainable and highly efficient alternative to transition metal systems. chemistryviews.org Commercially available and inexpensive bases, particularly potassium bis(trimethylsilyl)amide (KHMDS), have proven to be powerful catalysts for silylation reactions under mild conditions. chemistryviews.org
This catalytic approach enables the N-H silylation of primary aromatic amines with BTMSA via a dealkynative coupling pathway, demonstrating ample substrate scope and high chemoselectivity for monosilylated products. chemistryviews.org The reaction is user-friendly and proceeds with high atom economy. chemistryviews.org Beyond N-H silylation, KHMDS also effectively catalyzes the sp C-H silylation of terminal alkynes with BTMSA, providing a transition-metal-free route to valuable silylacetylene intermediates. Another key application is the addition of BTMSA to ketones, catalyzed by KHMDS, which yields silyl-protected tertiary propargylic alcohols.
The proposed mechanism for these reactions typically involves the deprotonation of the substrate (amine or alkyne) by KHMDS, generating a nucleophile that subsequently attacks BTMSA.
The table below highlights key main group-catalyzed reactions using BTMSA.
| Catalyst | Silylating Agent | Substrate Type | Product Type |
| KHMDS | This compound | Primary Aromatic Amines | N-Silylated Anilines |
| KHMDS | This compound | Terminal Alkynes | Trimethylsilylated Acetylenes |
| KHMDS | This compound | Ketones | Silyl-Protected Tertiary Propargylic Alcohols |
This table outlines significant reactions catalyzed by the main group reagent KHMDS, utilizing this compound as the silyl (B83357) source.
Role of this compound as a Ligand in Catalytic Cycles
A critical role of BTMSA in catalysis is its function as a stabilizing ligand, particularly in group 4 metallocene chemistry. scispace.comfigshare.comnih.gov Complexes such as Cp'₂M(η²-btmsa) (M = Ti, Zr) are stable, well-defined compounds that serve as excellent precursors, or "masked" sources, for the highly reactive 14-electron fragments [Cp'₂M]. figshare.comnih.gov
Applications in Complex Organic Molecule Synthesis
Total Synthesis Strategies Utilizing Bis(trimethylsilyl)acetylene
This compound has been instrumental in the total synthesis of several natural products and complex molecules. Its ability to participate in powerful carbon-carbon bond-forming reactions, particularly cycloadditions, has made it a key reagent for constructing core skeletal frameworks.
One of the prominent examples is its use in the total synthesis of (±)-estrone. A pivotal step in this synthesis involved a [2+2+2] cycloaddition reaction catalyzed by cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂). wikipedia.org In this strategy, BTMSA reacts with a 1,5-diyne to assemble the steroidal D-ring and aromatic A-ring in a single, convergent step. The trimethylsilyl (B98337) groups are subsequently removed to yield the final estrone structure.
Another significant application is in the total synthesis of the marine natural product (+)-brasilenyne. sigmaaldrich.comsigmaaldrich.com This synthesis showcased an intramolecular silicon-assisted cross-coupling reaction where a precursor containing a silylacetylene moiety derived from BTMSA was used. sigmaaldrich.com The presence of the TMS group was crucial for the success of the key cyclization step.
| Natural Product | Key Reaction Involving BTMSA | Catalyst/Reagent | Reference |
| (±)-Estrone | [2+2+2] Cycloaddition | CpCo(CO)₂ | wikipedia.org |
| (+)-Brasilenyne | Intramolecular silicon-assisted cross-coupling | Palladium catalyst | sigmaaldrich.comsigmaaldrich.com |
These examples highlight the strategic importance of BTMSA in simplifying synthetic routes to complex targets by enabling the efficient construction of intricate carbocyclic frameworks.
Stereocontrolled Synthesis with Silylacetylenes
The trimethylsilyl groups in silylacetylenes like BTMSA are not merely protecting groups; they also exert significant stereoelectronic effects that can be exploited to control the stereochemical outcome of reactions. The steric bulk of the TMS group can direct the approach of reagents, while its electronic properties, particularly the β-silicon effect, can stabilize intermediates to favor the formation of a specific stereoisomer.
In ruthenium-catalyzed alkene-alkyne coupling reactions, the use of a silylated alkyne leads to the formation of a single, stereochemically defined vinyl silane product. In contrast, the corresponding non-silylated alkyne often yields a mixture of isomers. nih.gov This high stereoselectivity is attributed to the β-silicon effect, where the silicon atom stabilizes a developing positive charge (a carbocation) in the β-position of an intermediate, thereby directing the reaction pathway to a single stereochemical outcome. nih.gov
This principle of silicon-based stereocontrol is applicable in various transformations, including:
Cycloaddition Reactions: The bulky TMS groups can influence the facial selectivity of Diels-Alder and other cycloaddition reactions.
Addition Reactions: In additions to carbonyls and imines, silylacetylenes can exhibit high diastereoselectivity due to steric hindrance and chelation control.
Radical Reactions: Chiral β-silylcarboradicals can undergo reactions with high 1,2-stereocontrol.
The ability to dictate stereochemistry is paramount in the synthesis of biologically active molecules, where specific stereoisomers are often responsible for the desired therapeutic effects.
Preparation of Functionalized Aromatic and Heterocyclic Compounds
This compound is a powerful reagent for constructing substituted aromatic and heterocyclic ring systems, which are core structures in pharmaceuticals, agrochemicals, and materials science. chemicalbook.comchemistryviews.org Its utility lies in its participation in cycloaddition and annulation reactions to build the carbocyclic or heterocyclic core.
Aromatic Compounds: BTMSA is widely used in cobalt-catalyzed [2+2+2] cycloaddition reactions with diynes to assemble benzene (B151609) rings. sigmaaldrich.com For instance, its reaction with 1,5-hexadiynes in the presence of CpCo(CO)₂ yields benzocyclobutene derivatives. sigmaaldrich.com This methodology provides a direct route to functionalized 1,2-bis(trimethylsilyl)benzenes, which are versatile intermediates for further synthetic manipulations. sigmaaldrich.comsigmaaldrich.com
Heterocyclic Compounds: The reactivity of BTMSA extends to the synthesis of a diverse range of heterocycles.
Thiophenes: Palladium-catalyzed cross-coupling reactions of tetraiodothiophene with BTMSA can produce 2,5-bis((trimethylsilyl)ethynyl)-3,4-diiodothiophene and, upon further reaction, tetrakis((trimethylsilyl)ethynyl)thiophene. harvard.edu These highly functionalized thiophenes are precursors to advanced materials.
Pyrazines and Diazacycles: Group 4 metallocene complexes of BTMSA, such as Cp₂Ti(η²‐Me₃SiC₂SiMe₃), act as "masked" low-valent metal sources. nih.gov These complexes react with nitriles in coupling reactions to form intermediates like 1-metalla-2,5-diaza-cyclopenta-2,4-dienes, which are valuable precursors for synthesizing complex nitrogen-containing heterocycles like pyrazines. nih.govresearchgate.net
| Ring System | Synthetic Method | Catalyst/Reagent | Precursors | Reference |
| Benzene | [2+2+2] Cycloaddition | CpCo(CO)₂ | BTMSA, Diynes | sigmaaldrich.com |
| Thiophene | Sonogashira Coupling | Palladium catalyst | BTMSA, Tetraiodothiophene | harvard.edu |
| Pyrazine (B50134) | Metallocene-mediated coupling | Cp₂Ti(η²‐Me₃SiC₂SiMe₃) | BTMSA, Nitriles | nih.gov |
Synthesis of Polyoxygenated Natural Products and Derivatives
Polyoxygenated molecules, which are characterized by a high density of oxygen-containing functional groups, are a large and important class of natural products with diverse biological activities. The synthesis of these complex targets often requires strategies for the stereocontrolled introduction of hydroxyl, carbonyl, and ether functionalities. Silylacetylenes, including BTMSA, provide a masked form of the acetylene (B1199291) unit, which can be subsequently transformed into various oxygenated functional groups.
The total synthesis of (+)-brasilenyne, a polyoxygenated marine natural product, is a key example of this application. sigmaaldrich.com In this synthesis, a fragment derived from BTMSA was incorporated into the molecular backbone. Following the construction of the carbon skeleton, the silylalkyne moiety serves as a handle for further functionalization. The carbon-carbon triple bond can be selectively hydrated (e.g., via oxymercuration-demercuration or hydroboration-oxidation) to introduce a ketone or aldehyde, or it can be reduced and dihydroxylated to create diols with specific stereochemistry.
The general strategy involves:
Incorporation: A silylacetylene unit is introduced into the molecule, often via cross-coupling or addition reactions.
Deprotection: The TMS group is removed, typically with a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), to reveal a terminal alkyne. wikipedia.org
Oxidative Functionalization: The alkyne is then converted into the desired oxygen-containing group(s).
This approach allows for the late-stage introduction of oxygen functionality, which can be advantageous in syntheses where such groups might interfere with earlier steps. The stability of the silylacetylene moiety to a wide range of reaction conditions makes it an ideal masked functional group for the synthesis of polyoxygenated natural products.
Advanced Spectroscopic and Structural Elucidation Studies
Vibrational Spectroscopy (Raman, IR) for Conformational Analysis
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, provides significant insights into the conformational landscape of bis(trimethylsilyl)acetylene. The molecule's structure is characterized by two trimethylsilyl (B98337) groups attached to an acetylene (B1199291) linker. The primary conformational variable is the relative orientation of these two groups, which can be described by the dihedral angle around the central C≡C bond.
Theoretical calculations have identified two primary conformers: a staggered conformation with D3d symmetry and an eclipsed conformation with D3h symmetry. researchgate.net The energy difference between these two conformers is exceptionally small, calculated to be less than 10 cal/mol, which indicates that there is virtually free rotation of the trimethylsilyl groups in the gas phase. researchgate.net
Low-temperature Raman spectroscopy has been a particularly powerful tool for investigating the conformational state of BTMSA in the solid phase. irb.hr Studies have shown that upon crystallization, BTMSA adopts a trans conformation. irb.hr The crystal structure belongs to the P21/c space group with two molecules per unit cell (Z=2). irb.hr This specific packing arrangement in the crystal lattice leads to a splitting of the molecular vibrational modes. For a molecule with D3d symmetry in the gas phase, the g modes are expected to split into Ag and Bg modes in the C2h point group of the crystal, a phenomenon that has been experimentally observed. irb.hr
A prominent feature in the Raman spectrum of BTMSA is the strong band corresponding to the symmetric C≡C stretching vibration, which is observed at approximately 2109 cm⁻¹. researchgate.net Detailed analysis of this band's profile at various temperatures, from 110 K to 323 K, has revealed a noticeable asymmetry, with the lower wavenumber side being broader than the higher wavenumber side. researchgate.net This asymmetry persists in both the solid and liquid states, suggesting complex vibrational dynamics. In the solid state, this has been attributed to a freezing of the orientational disorder of the methyl groups, while in the liquid phase, it may indicate the existence of a non-isotropic liquid state. researchgate.net The phonon region of the Raman spectrum (below 100 cm⁻¹) shows six expected phonon modes for the P21/c space group with Z=2, further confirming the crystallographic assignment. irb.hr
Table 1: Key Vibrational Data for this compound
| Spectroscopic Feature | Wavenumber (cm⁻¹) | Phase | Assignment | Reference |
| C≡C Stretch | 2109 | Liquid/Solid | Symmetric C≡C stretching | researchgate.net |
| Phonon Modes | < 100 | Solid | Lattice vibrations | irb.hr |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic and organometallic compounds. For this compound, ¹H, ¹³C, and ²⁹Si NMR spectroscopy collectively provide a complete picture of the molecule's connectivity and electronic environment in solution.
The ¹H NMR spectrum of BTMSA is characterized by its simplicity, exhibiting a single sharp singlet. This is due to the chemical equivalence of all eighteen protons of the two trimethylsilyl groups, a consequence of the free rotation around the Si-C bonds and the symmetry of the molecule. This signal typically appears at approximately δ 0.15 ppm.
The ¹³C NMR spectrum provides further structural confirmation. Two distinct signals are observed. The signal for the methyl carbons (-CH₃) of the trimethylsilyl groups appears in the upfield region of the spectrum. The second signal, found further downfield, corresponds to the acetylenic carbons (-C≡C-). The chemical shifts for these carbons are crucial for confirming the presence of the alkyne functionality.
²⁹Si NMR spectroscopy offers direct insight into the silicon environment. For BTMSA, a single resonance is observed, confirming the presence of only one type of silicon atom in the molecule. The chemical shift provides information about the electronic shielding of the silicon nucleus.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~0.15 | Singlet | Si(CH₃)₃ |
| ¹³C | ~0.0 | Quartet | Si(CH₃)₃ |
| ~113.0 | Singlet | -C≡C- | |
| ²⁹Si | -18.9 | Nonet | -Si(CH₃)₃ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
X-ray Diffraction Analysis of Solid-State Structures
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. The solid-state structure of this compound was determined at a low temperature of 102 K to minimize thermal motion and obtain high-precision data. iucr.org
The analysis confirmed that BTMSA crystallizes in the monoclinic crystal system with the space group P2₁/c. iucr.orgugr.es The unit cell contains two molecules (Z=2), with each molecule situated on a crystallographic center of inversion. iucr.org This inversion center is located at the midpoint of the central C≡C triple bond. iucr.org
The key structural feature is the linear Si-C≡C-Si backbone, with the Si-C≡C angle being essentially 180° (experimentally determined as 179.1(2)°). iucr.org The C≡C triple bond length was found to be 1.208 (3) Å, which is a typical value for a disubstituted acetylene. iucr.orgnih.gov The silicon-carbon single bond length (Si-C(sp)) is 1.844 (1) Å. iucr.org The geometry around the silicon atoms is approximately tetrahedral, with C-Si-C bond angles close to the ideal tetrahedral angle of 109.5°. iucr.org The trimethylsilyl groups adopt a staggered conformation relative to each other in the crystal lattice. iucr.org
Table 3: Selected Crystallographic Data for this compound at 102 K
| Parameter | Value | Reference |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/c | iucr.org |
| a (Å) | 6.025 (1) | iucr.org |
| b (Å) | 10.519 (1) | iucr.org |
| c (Å) | 9.584 (1) | iucr.org |
| β (°) | 105.91 (1) | iucr.org |
| V (ų) | 584.1 (1) | iucr.org |
| Z | 2 | iucr.org |
Table 4: Selected Bond Lengths and Angles for this compound at 102 K
| Bond/Angle | Length (Å) / Angle (°) | Reference |
| C1≡C1' | 1.208 (3) | iucr.org |
| Si-C1 | 1.844 (1) | iucr.org |
| Si-C(methyl) (avg.) | 1.856 (2) | iucr.org |
| Si-C1-C1' | 179.1 (2) | iucr.org |
| C1-Si-C(methyl) (avg.) | 108.2 (6) | iucr.org |
| C(methyl)-Si-C(methyl) (avg.) | 110.7 (8) | iucr.org |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure of molecules like BTMSA. scispace.com DFT studies focus on the electron density to determine properties such as orbital energies, charge distribution, and molecular geometry.
Research has employed DFT, particularly using functionals like B3LYP, to analyze the electronic properties of BTMSA, often in the context of its coordination complexes with transition metals. nih.gov For instance, in studies of group 4 metallocene complexes such as Cp₂Ti(η²‐Me₃SiC₂SiMe₃), DFT calculations have been crucial in describing the bonding between the titanium center and the BTMSA ligand. nih.gov These calculations reveal the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to understanding the molecule's reactivity.
Table 1: Representative DFT-Calculated Electronic Properties
This table is illustrative and compiles typical data from DFT studies on alkyne systems. Actual values can vary with the specific functional and basis set used.
| Property | Description | Typical Calculated Value/Observation |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity and electronic excitation energy. e3s-conferences.org | The gap is influenced by the interaction of the Si-C bonds with the π-system. |
| Electron Density | The spatial distribution of electrons in the molecule. | High electron density is localized around the C≡C triple bond. |
| Mulliken Charges | Calculated partial charges on individual atoms. | Silicon atoms typically carry a partial positive charge, while carbon atoms are more negative. |
Computational Analysis of Reaction Mechanisms and Pathways
Computational chemistry is instrumental in mapping the reaction mechanisms involving BTMSA. By calculating the energies of reactants, transition states, and products, researchers can construct a detailed energy profile for a proposed reaction pathway.
DFT calculations have been successfully applied to understand the mechanisms of reactions where BTMSA is either a reactant or a ligand that dissociates to generate a reactive intermediate. nih.gov For example, in the chemistry of titanocene (B72419) BTMSA complexes, the dissociation of the BTMSA ligand is a key step to generate the highly reactive "Cp₂Ti" fragment. researchgate.net Computational studies can model this dissociation and calculate its energy cost.
Furthermore, DFT has been used to verify reaction pathways, such as the formation of bimetallic Ti/Cr complexes from Cp₂Ti(BTMSA). researchgate.net Calculations confirmed that the process involving the loss of H₂ from a proposed intermediate to form the final dimeric product is energetically favorable (exergonic). researchgate.net Such analyses provide mechanistic insights that are difficult to obtain through experimental means alone. The computational modeling of cycloaddition reactions, a common reaction type for alkynes, also benefits from DFT and multiconfigurational methods to accurately describe the complex electronic changes during the reaction. wikipedia.orgarxiv.org
Molecular Modeling and Energetic Considerations of Bonding Interactions
Molecular modeling provides detailed three-dimensional representations of BTMSA and its complexes, allowing for the analysis of bonding interactions and their energetic consequences.
A significant area of study has been the nature of the bond between BTMSA and transition metals in organometallic complexes. nih.gov In titanocene, zirconocene (B1252598), and hafnocene complexes, the interaction with the BTMSA alkyne is not a simple side-on coordination. nih.gov Computational analysis supports a description of the M(η²‐Me₃SiC₂SiMe₃) unit as a metallacyclopropene. nih.gov This model involves two in-plane metal-carbon σ-bonds and one out-of-plane π-bond interaction, creating a delocalized three-center, two-electron system. nih.gov
The stability of this interaction has been quantified through bonding analysis and computed stabilization energies. nih.gov The degree of π back-bonding, which involves the transfer of electron density from metal d-orbitals to the π* antibonding orbitals of the alkyne, is a critical factor. figshare.com The extent of this back-bonding is influenced by other ancillary ligands on the metal center, a phenomenon that has been explored computationally for copper(I) complexes with BTMSA. figshare.com These studies demonstrate that even with similar coordination geometries, different ancillary ligands can significantly alter the electronic communication between the metal and the BTMSA ligand. figshare.com
Quantum Chemical Calculations for Spectroscopic Interpretations
Quantum chemical calculations are essential for the accurate interpretation of experimental spectra, such as Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy.
By calculating spectroscopic parameters for a computationally optimized molecular structure, a theoretical spectrum can be generated and compared with the experimental one. This comparison aids in the assignment of spectral signals to specific atoms or molecular motions. For instance, quantum chemical methods can predict NMR chemical shifts. mdpi.com In the case of BTMSA complexes, calculated nucleus-independent chemical shifts (NICS) have been used to provide evidence for the aromatic character of the metallacyclopropene ring. nih.gov
Similarly, vibrational frequencies can be calculated using DFT methods. researchgate.net These calculated frequencies, after appropriate scaling to account for approximations in the theory and basis sets, can be correlated with the peaks observed in experimental IR and Raman spectra. This allows for a detailed vibrational assignment, where each experimental band is linked to a specific stretching, bending, or torsional motion within the molecule. This approach is invaluable for confirming molecular structures and understanding intramolecular dynamics.
Research Directions in Materials Science: Advanced Precursors
Role in Polymer Chemistry and Siloxane-Based Polymer Synthesis
Bis(trimethylsilyl)acetylene serves as a significant building block in polymer chemistry, particularly in the creation of siloxane-based polymers. chemimpex.com These polymers are known for their high thermal stability and flexibility, making them suitable for a wide range of industrial applications. chemimpex.com The incorporation of the BTMSA unit into a polymer chain contributes to the modification of the polymer's properties, enhancing both thermal and mechanical characteristics. chemimpex.com
The synthesis of polysiloxanes can be achieved through methods like anionic ring-opening polymerization (AROP) of cyclosiloxane monomers or through polycondensation reactions. nih.govmdpi.com In these processes, BTMSA can be used to introduce an acetylene (B1199291) functional group into the polymer backbone or as a side chain. The trimethylsilyl (B98337) groups in BTMSA act as protecting groups for the acetylene's acidic protons, preventing unwanted side reactions and allowing for its use as a surrogate for acetylene gas, which can be difficult to handle. wikipedia.orgreddit.com Once the polymer is formed, these protective silyl (B83357) groups can be removed, exposing the reactive acetylene unit for further functionalization or cross-linking, thereby tailoring the final properties of the material. This controlled introduction of functionality is crucial for developing polymers with specific performance criteria.
Precursors for High-Performance Materials: Coatings and Adhesives
In the field of high-performance materials, this compound is employed as a precursor in the formulation of advanced coatings and adhesives. chemimpex.com Its inclusion in material formulations is driven by its ability to enhance mechanical properties and improve resistance to environmental factors. chemimpex.com When integrated into a polymer matrix for a coating or adhesive, the rigid acetylene core of BTMSA can increase the cross-linking density and stiffness of the final product.
The presence of silicon in the BTMSA molecule contributes to improved thermal stability and durability. chemimpex.com Coatings and adhesives derived from BTMSA-containing polymers can exhibit enhanced performance under harsh conditions, including high temperatures and exposure to chemicals. This makes them suitable for demanding applications in industries such as aerospace, automotive, and electronics, where materials are required to maintain their integrity and performance over long service lifetimes. chemimpex.com
Applications in Carbon Fiber Precursor Development
Recent research has explored the use of this compound as an additive in the development of carbon fiber precursors to improve the efficiency of the carbonization process. nih.govmdpi.com One study focused on preparing precursors from cellulose (B213188) solutions in N-methylmorpholine-N-oxide with the addition of BTMSA. nih.gov
The introduction of this silicon-containing compound into the cellulose matrix was found to significantly increase the carbon yield during pyrolysis, a critical step in carbon fiber manufacturing. nih.govmdpi.com The presence of BTMSA alters the thermal decomposition pathway of the cellulose. Differential scanning calorimetry (DSC) showed a change from purely endothermic peaks, typical for cellulose, to a combination of endothermic and exothermic peaks for the composite fibers, indicating a change in the pyrolysis reactions. nih.govmdpi.com Furthermore, the activation energy required for pyrolysis was reduced in the presence of BTMSA. nih.gov The resulting carbon fibers possess a predominantly amorphous carbon matrix structure. nih.govmdpi.com
Table 1: Effect of BTMSA on Cellulose-Based Carbon Fiber Precursors
| Property | Cellulose Precursor (Si-0) | Composite Precursor with BTMSA (Si-10) | Finding |
|---|---|---|---|
| Carbon Yield | Lower | Increased | The addition of BTMSA leads to a higher yield of carbon after pyrolysis. nih.gov |
| Thermal Behavior (DSC) | Endothermic peaks | Combination of endo- and exothermic peaks | BTMSA alters the chemical reactions during thermal decomposition. nih.gov |
| Pyrolysis Activation Energy | Higher | Reduced by 30% | BTMSA lowers the energy barrier for the thermal degradation of cellulose. nih.gov |
| Resulting Fiber Structure | N/A | Amorphous carbon matrix with some ordered regions | The silicon-containing additive influences the final structure of the carbon fiber. nih.gov |
Potential in Silicon-based Electronic Component Fabrication
This compound has been identified as a promising precursor for the fabrication of silicon-based electronic components. chemimpex.com Specifically, it is utilized in chemical vapor deposition (CVD) processes to create thin films with low dielectric constants (low-k). google.com Low-k materials are essential in modern integrated circuits to reduce signal delay, power consumption, and crosstalk between interconnects as device dimensions shrink.
BTMSA is listed as a low-k precursor for depositing silicon carbide (SiC) films using plasma-enhanced chemical vapor deposition (PECVD). google.com In this process, BTMSA vapor is introduced into a reaction chamber where high-frequency radio power is applied to form a plasma. google.com The reactive species generated in the plasma then deposit onto a substrate, forming a silicon carbide film. google.com The unique molecular structure of BTMSA, containing both silicon and a carbon-carbon triple bond, is characteristic of precursors suitable for forming these low-k SiC films. google.com The deposition can be performed at temperatures ranging from approximately 350°C to 425°C. google.com
Table 2: Selected Precursors for Low-k Film Deposition via CVD
| Precursor Name | Abbreviation | Chemical Formula |
|---|---|---|
| This compound | BTMSA | Si₂C₈H₁₈ |
| Ethynyltrimethylsilane | ETMS | SiC₅H₁₀ |
| Vinyltrimethylsilane | VTMS | SiC₅H₁₂ |
| Hexamethyldisilane | HMDS | Si₂C₆H₁₈ |
Historical Perspectives and Future Research Outlook
Milestones in Bis(trimethylsilyl)acetylene Research
The journey of this compound from a laboratory curiosity to a staple reagent in organic and organometallic chemistry is marked by several key discoveries. The traditional and most common synthesis involves the double deprotonation of acetylene (B1199291) with a strong base, typically an organolithium reagent like butyllithium, followed by quenching the resulting lithium acetylide with two equivalents of trimethylsilyl (B98337) chloride. wikipedia.org This method, while effective, utilizes hazardous and pyrophoric reagents.
A significant advancement in its synthesis was the development of methods that avoid gaseous acetylene and strong organometallic bases. One such notable method involves the direct reaction of calcium carbide with a silylation reagent, N-(trimethylsilyl)imidazole, using a copper catalyst. researchgate.net This approach is considered a greener alternative, leveraging an inexpensive and readily available acetylene source. researchgate.net
Another pivotal area of research has been the exploration of BTMSA's coordination chemistry. It serves as a ligand in organometallic chemistry, forming stable adducts with various metal centers. wikipedia.org A particularly well-studied example is its complex with titanocene (B72419), Cp₂Ti(η²-Me₃SiC₂SiMe₃), which has been extensively characterized and utilized as a valuable synthetic precursor. acs.orgnih.gov The study of these metallocene complexes has opened new avenues in catalysis and stoichiometric transformations. nih.gov
| Milestone | Description | Key Significance |
| Traditional Synthesis | Preparation from acetylene, butyllithium, and trimethylsilyl chloride. wikipedia.org | Established a reliable route for laboratory-scale synthesis. |
| Coordination Chemistry | Synthesis and characterization of metallocene complexes, such as with titanocene and zirconocene (B1252598). acs.orgnih.gov | Provided stable, "masked" sources of highly reactive low-valent metal species. |
| Green Synthesis Development | Synthesis from calcium carbide and N-(trimethylsilyl)imidazole. researchgate.net | Offered a safer and more sustainable alternative to traditional methods using gaseous acetylene. |
| Application in Total Synthesis | Utilized in the cobalt-catalyzed synthesis of the steroidal skeleton of (±)-estrone. wikipedia.org | Demonstrated its utility as an acetylene surrogate in complex molecule construction. |
Evolution of Synthetic and Catalytic Applications
The utility of this compound has evolved considerably, expanding from a simple acetylene surrogate to a key component in sophisticated catalytic systems. Its trimethylsilyl groups serve as protecting groups that can be selectively removed, but they also modulate the reactivity of the alkyne and provide desirable physical properties, such as solubility in organic solvents and crystallinity. wikipedia.org
Cycloaddition Reactions: BTMSA is a valuable reagent in cycloaddition reactions. A landmark application was its use in a cobalt-catalyzed [2+2+2] cycloaddition with a diene to construct the steroidal framework in a concise total synthesis of (±)-estrone. wikipedia.org This reaction elegantly demonstrates BTMSA's role as a two-carbon building block, equivalent to acetylene, but far easier to handle. wikipedia.org
Organometallic and Catalytic Chemistry: A major leap in the application of BTMSA came from the chemistry of its Group 4 metallocene complexes, such as Cp₂Ti(BTMSA) and Cp₂Zr(py)(BTMSA). nih.govresearchgate.net These complexes function as stable, storable sources of the highly reactive, coordinatively unsaturated "[Cp₂M]" fragments (M=Ti, Zr). nih.govnih.gov Upon introduction of a substrate, BTMSA is displaced, allowing the low-valent metal center to engage in a wide array of synthetic and catalytic transformations, including coupling reactions and the formation of metallacycles. nih.govresearchgate.net
The advantages of using these BTMSA complexes over traditional methods for generating low-valent metal species (e.g., the Negishi reagent, Cp₂ZrCl₂/2 n-BuLi) are significant. nih.govresearchgate.net The BTMSA-based systems offer:
Controlled Stoichiometry: As well-defined, stable compounds, they allow for precise control over the amount of the reactive species generated. nih.gov
Milder Conditions: Reactions can often be carried out at room temperature and in nonpolar solvents. nih.gov
Cleaner Reactions: The only byproduct is BTMSA (and pyridine (B92270) in some cases), which is volatile and easily removed, simplifying product purification compared to the lithium salts generated in other methods. nih.gov
Improved Yields and Selectivity: In many cases, such as the synthesis of zirconacyclopentadienes, the use of Cp₂Zr(py)(BTMSA) leads to higher yields and shorter reaction times. nih.gov
These features have led to their use in synthesizing large polycyclic aromatic hydrocarbons and macrocycles through zirconocene-mediated C-C bond formation. nih.gov
Emerging Trends and Challenges in Chemical Research
The field of this compound chemistry continues to advance, driven by the pursuit of greater efficiency, sustainability, and novel applications.
Emerging Trends:
Sustainable Synthesis: There is a growing emphasis on developing greener synthetic routes to BTMSA that avoid hazardous reagents and waste. The use of calcium carbide as a solid acetylene source is a prime example of this trend, moving away from compressed acetylene gas. researchgate.net
Catalysis Development: Research is focused on expanding the catalytic applications of BTMSA and its metal complexes. This includes designing new bimetallic catalytic systems and exploring reactions that can be performed catalytically rather than stoichiometrically. researchgate.net
Materials Science: The rigid, linear structure of the C-C triple bond makes BTMSA an attractive building block for advanced materials. It is being explored for the synthesis of conjugated oligomers and cross-linked polymers with unique thermal and electronic properties.
Expanded Organometallic Scope: The fundamental reactivity patterns established with Group 4 metals are being extended to other parts of the periodic table, including actinide metallocene complexes, opening up new areas of f-element chemistry. nih.gov
Challenges:
Atom Economy: While BTMSA is an excellent acetylene surrogate, its use introduces two trimethylsilyl groups (with a combined molecular weight of 146 g/mol ) that are often removed in subsequent steps. This results in poor atom economy, a significant concern in green chemistry and large-scale synthesis.
Reagent Stoichiometry: Many of the powerful transformations involving BTMSA-metallocene complexes are stoichiometric, requiring a full equivalent of the metal reagent. A major ongoing challenge is the development of truly catalytic cycles for these reactions to improve efficiency and reduce metal waste.
Selectivity and Functional Group Tolerance: While the BTMSA-metallocene systems show good functional group tolerance in some cases, expanding the scope of compatible substrates remains an active area of research. nih.gov Developing catalysts that can selectively activate BTMSA in the presence of other reactive functional groups is a key goal for future synthetic applications.
Future research will likely focus on addressing these challenges by designing novel catalytic systems with higher turnover numbers, exploring bio-inspired catalysts, and integrating BTMSA into flow chemistry setups for safer and more efficient production of valuable chemical intermediates.
Q & A
What are the critical safety considerations when handling BTMSA in laboratory settings?
BTMSA is a highly flammable liquid (flash point: 2–29°C) and a skin/eye irritant . Key protocols include:
- Storage : Maintain at 0–6°C in airtight containers to prevent decomposition or vapor accumulation .
- Handling : Use under inert gas (e.g., N₂/Ar) to avoid combustion risks. Employ spark-resistant tools and grounded equipment .
- PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Use fume hoods for ventilation .
How does BTMSA function as a ligand or reagent in organometallic synthesis?
BTMSA serves as a sterically protected alkyne in cross-coupling and cycloaddition reactions. For example:
- Cyclotrimerization : In Vollhardt’s benzocyclobutene synthesis, BTMSA acts as an exogenous alkyne in cobalt-catalyzed [2+2+2] cycloadditions, enabling regioselective C–C bond formation .
- Coordination Chemistry : It stabilizes low-valent metal centers (e.g., Ru, Ti) by donating electron density via the acetylene π-system, as seen in bimetallic ruthenium complexes .
What methodologies optimize BTMSA’s reactivity in stereoselective C-glycosidation?
BTMSA’s silyl groups enhance nucleophilicity in glycosidation. Key steps include:
- Catalyst Choice : SnCl₄ mediates C-glycosidation between sugar acetates and BTMSA, achieving >90% yield by activating the glycosyl donor .
- Temperature Control : Reactions performed at –20°C to 0°C minimize side reactions (e.g., over-silylation) .
How can electrochemical studies elucidate BTMSA’s role in redox-active complexes?
Cyclic voltammetry of BTMSA-derived ruthenium complexes reveals:
- Redox Peaks : A quasi-reversible Ru(II)/Ru(III) couple at +0.354 V and +0.874 V vs Ag/AgCl, indicating sequential one-electron oxidation .
- Ligand Effects : The silyl groups stabilize the metal center, reducing oxidation potentials compared to non-silylated analogs .
What analytical challenges arise in characterizing BTMSA-derived products?
- Mass Spectrometry : Electron impact (EI-MS) induces fragmentation via Si–C bond cleavage, producing trimethylsilyl ions (m/z 73) and acetylene derivatives .
- NMR : ¹H and ¹³C NMR show distinct signals for silyl-protected alkynes (δ ~0.1 ppm for Si–CH₃; δ ~100–120 ppm for C≡C) .
How do reaction conditions influence BTMSA’s stability in synthetic workflows?
While BTMSA is stable under inert atmospheres, prolonged heating (>100°C) or exposure to moisture can trigger decomposition. Mitigation strategies include:
- Solvent Selection : Use anhydrous THF or toluene to prevent hydrolysis .
- Catalyst Purity : Trace acids or bases (e.g., KOH) accelerate degradation; pre-dry catalysts at 120°C .
What mechanistic insights explain BTMSA’s selectivity in alkyne coupling reactions?
In Cu(I)-catalyzed Glaser-type couplings:
- Silyl Protection : The trimethylsilyl groups block undesired homocoupling, enabling unsymmetrical diaryl acetylene synthesis .
- Kinetic Control : Lower temperatures (–40°C) favor cross-coupling over side reactions (e.g., oligomerization) .
How does BTMSA compare to other silylated alkynes in synthetic applications?
- Steric Effects : BTMSA’s bulkier silyl groups provide better regioselectivity than (trimethylsilyl)acetylene in cycloadditions .
- Electronic Effects : Enhanced electron-donating capacity improves reactivity in low-valent metal complexes compared to non-silylated analogs .
What contradictions exist in reported stability data for BTMSA?
While safety data sheets claim stability under "normal conditions" , storage recommendations (0–6°C) and decomposition risks at elevated temperatures suggest thermal instability. Researchers should validate stability via TGA/DSC before high-temperature applications .
How is BTMSA utilized in advanced material synthesis (e.g., MOCVD)?
In metal-organic chemical vapor deposition (MOCVD):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
